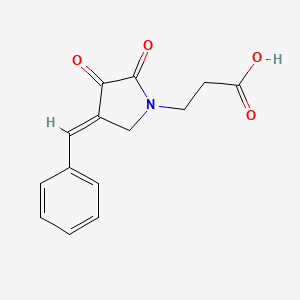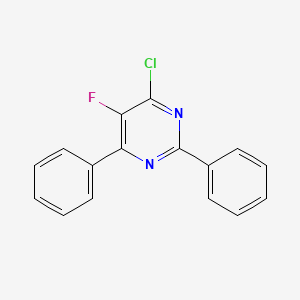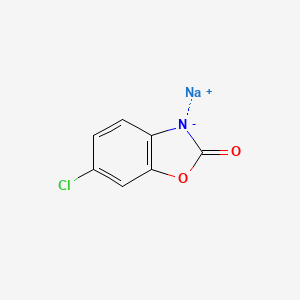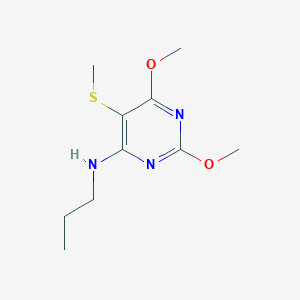
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine is a chemical compound with a complex structure that includes methoxy, methylthio, and propyl groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of cyanoacetate and urea, followed by methylation to introduce the methoxy groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and reduce the production of by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester: Shares similar functional groups but differs in the core structure.
4-amino-2,6-dimethoxypyrimidine: Similar pyrimidine core but lacks the methylthio and propyl groups.
Uniqueness
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine is unique due to the combination of its functional groups and the specific arrangement of atoms in its structure
Propriétés
Numéro CAS |
89587-75-7 |
|---|---|
Formule moléculaire |
C10H17N3O2S |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
2,6-dimethoxy-5-methylsulfanyl-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5-6H2,1-4H3,(H,11,12,13) |
Clé InChI |
DDGYQQCMCTUTFV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C(=NC(=N1)OC)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


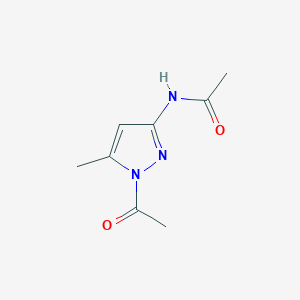
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)



![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

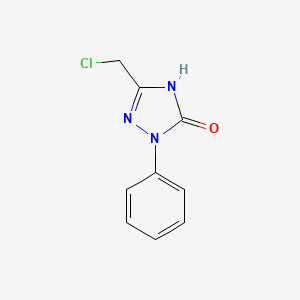
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
